molecular formula C9H11NO2 B1294384 2-(Ethylamino)benzoic acid CAS No. 89-50-9

2-(Ethylamino)benzoic acid

Cat. No. B1294384
Key on ui cas rn: 89-50-9
M. Wt: 165.19 g/mol
InChI Key: SPEGUNZOHLFGCL-UHFFFAOYSA-N
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Patent
US06001831

Procedure details

Am. Chem. Soc. (1933), pages 2113-2116 describes the reaction of N-ethylanthranilic acid with sodium cyanate and acetic acid and subsequent addition of sodium hydroxide to give 1,2,3,4-tetrahydro-1-ethyl-2,4-dioxoquinazoline. However, disadvantages of this process are the low space yield, because of the dilute reaction solution, and the very high excess of sodium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[C:5](=[CH:9][CH:10]=[CH:11][CH:12]=1)[C:6]([OH:8])=O)[CH3:2].[O-:13][C:14]#[N:15].[Na+].[OH-].[Na+]>C(O)(=O)C>[CH2:1]([N:3]1[C:4]2[C:5](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=[O:8])[NH:15][C:14]1=[O:13])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC=1C(C(=O)O)=CC=CC1
Step Two
Name
sodium cyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(NC(C2=CC=CC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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